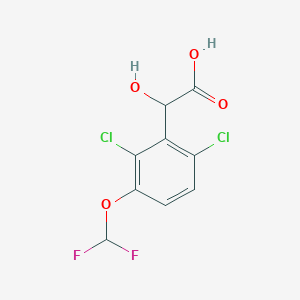

2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Description

Properties

IUPAC Name |

2-[2,6-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)6(11)5(3)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPGJCAVIUHGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Cl)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Physicochemical Properties of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Executive Summary

2,6-Dichloro-3-(difluoromethoxy)mandelic acid (CAS: 1806353-52-5 ) is a specialized fluorinated phenylacetic acid derivative used primarily as a chiral building block in the synthesis of advanced agrochemicals and pharmaceutical intermediates. Its structure combines a mandelic acid core—providing a chiral center and dual hydrogen-bonding capability—with a highly lipophilic, electron-withdrawing 2,6-dichloro-3-(difluoromethoxy) substitution pattern.

This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on ionization kinetics, lipophilicity modulation, and solubility profiles essential for formulation and synthesis optimization.

Chemical Identity & Structural Analysis

The molecule is defined by a sterically crowded benzene ring. The ortho-dichloro substitution forces the mandelic acid side chain out of planarity, influencing both reactivity and binding affinity in biological targets.

| Property | Detail |

| CAS Number | 1806353-52-5 |

| IUPAC Name | 2-[2,6-Dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid |

| Molecular Formula | C₉H₆Cl₂F₂O₄ |

| Molecular Weight | 287.04 g/mol |

| SMILES | OC(C(O)=O)C1=C(Cl)C=CC(OC(F)F)=C1Cl |

| Chirality | Contains one stereocenter (C2); exists as (R)- and (S)-enantiomers.[1] |

Functional Group Analysis (Graphviz)

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional contributions of substituents to the molecule's physicochemical profile.

Physicochemical Profile

Ionization Constants (pKa)

Unlike unsubstituted mandelic acid (pKa ≈ 3.4), the 2,6-dichloro substitution exerts a significant ortho-effect . The steric bulk prevents resonance conjugation of the carboxyl group with the ring, while the electron-withdrawing chlorine atoms (inductive effect, -I) increase the acidity of the carboxylic proton.

-

Predicted pKa (COOH): 2.4 – 2.8 (Acidic)

-

Predicted pKa (OH): >13.0 (Very weak acid)

Implication: The compound will exist almost exclusively as the anionic mandelate species at physiological pH (7.4), necessitating acidic mobile phases (pH < 2.5) for retention in Reverse-Phase HPLC.

Lipophilicity (LogP/LogD)

The difluoromethoxy (-OCF₂H) group is a critical "lipophilicity booster" that also acts as a weak hydrogen bond donor.

-

LogP (Neutral): Estimated at 2.6 ± 0.3 .

-

LogD (pH 7.4): Due to ionization, the effective distribution coefficient (LogD) drops significantly (approx. -0.5 to 0.0), indicating high water solubility in the ionized state.

Solubility Profile

| Solvent | Solubility Rating | Mechanism |

| Water (pH < 2) | Low (< 0.5 mg/mL) | Neutral form is hydrophobic due to Cl/CF₂H groups. |

| Water (pH > 5) | High (> 10 mg/mL) | Formation of soluble mandelate salt. |

| Methanol/Ethanol | Very High | Solvation of both phenyl ring and hydroxyl group. |

| DMSO | High | Excellent solvent for stock solution preparation. |

Synthesis & Manufacturing Pathways

The synthesis typically follows a cyanohydrin route starting from the corresponding aldehyde or ketone, which preserves the sensitive difluoromethoxy group.

Synthetic Workflow (Graphviz)

Figure 2: Likely synthetic route. The difluoromethoxy group is typically introduced early to avoid side reactions during the hydrolysis step.

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following protocols are recommended.

HPLC Method (Achiral)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic).

-

Note: The acidic mobile phase suppresses ionization, ensuring sharp peak shape.

Chiral Separation (Enantiomeric Excess)

Since mandelic acid derivatives are chiral, resolving the (R) and (S) enantiomers is often required for biological assays.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Rationale: The TFA ensures the carboxylic acid remains protonated, preventing peak tailing on the polysaccharide stationary phase.

Handling & Stability

-

Racemization: Like all mandelic acids, the alpha-proton is slightly acidic. Prolonged exposure to strong bases (pH > 10) or high temperatures can lead to racemization via an enolate intermediate.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The difluoromethoxy group is stable under standard conditions but may degrade under extreme Lewis acid conditions.

-

Safety: Treat as a potential irritant. The lipophilic nature suggests potential for skin absorption.

References

-

Amfluoro . (n.d.). 2,6-Dichloro-3-(difluoromethoxy)mandelic acid - Product Information. Retrieved from

-

ChemScene . (n.d.). 2,6-Dichloro-3-(difluoromethoxy)mandelic acid - CAS 1806353-52-5.[2][3] Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for Mandelic Acid Derivatives. Retrieved from

-

Organic Syntheses . (1944). Mandelic Acid Synthesis via Dichloroacetophenone. Org. Synth. 1944, 24, 71. Retrieved from

Sources

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor [pubmed.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. amfluoro.com [amfluoro.com]

Structural Elucidation and Analytical Control of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

2,6-Dichloro-3-(difluoromethoxy)mandelic acid represents a complex chemical entity, likely serving as a critical intermediate or building block in the synthesis of advanced pharmaceutical agents. The precise arrangement of its halogenated and ethereal functional groups on the mandelic acid scaffold necessitates a multi-faceted analytical approach to unequivocally confirm its structure, purity, and stability. This guide provides a robust, field-proven framework for the comprehensive analysis of this molecule, drawing upon foundational principles of chromatography and spectroscopy. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative references, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Introduction and Molecular Overview

Mandelic acid and its derivatives are a cornerstone in medicinal chemistry, with enantiomer-specific forms being crucial in the synthesis of therapeutics ranging from antibiotics to anticancer agents.[1] The subject of this guide, 2,6-dichloro-3-(difluoromethoxy)mandelic acid, is a highly functionalized analog. Its structural attributes—a chiral center, a heavily substituted aromatic ring with electron-withdrawing groups, and a difluoromethoxy moiety—suggest its potential utility in creating compounds with tailored pharmacokinetic profiles, possibly by mitigating unwanted metabolic O-dealkylation.[2]

The presence of multiple reactive sites and a stereocenter demands a rigorous analytical strategy to control for isomeric impurities, residual starting materials, and degradation products. This document outlines such a strategy, focusing on the synergistic use of chromatographic separation and spectroscopic elucidation.

Predicted Physicochemical Properties

A preliminary in-silico assessment provides a baseline for developing analytical methods. The properties of the parent mandelic acid are well-documented.[3][4] For the target molecule, properties are predicted based on its structure, highlighting its nature as a moderately lipophilic, acidic compound.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₉H₆Cl₂F₂O₄ | Structural Calculation |

| Molecular Weight | 291.05 g/mol | Structural Calculation |

| LogP (Octanol-Water) | ~2.5 - 3.5 | Predicted based on analogs[5][6] |

| pKa (Acidic) | ~2.5 - 3.5 | Lowered from mandelic acid (~3.4) due to inductive effects of halogens[4] |

| Key Functional Groups | Carboxylic acid, Secondary alcohol, Phenyl ether, Aryl chloride, Difluoromethyl ether | Structural Inspection |

| Chirality | One stereocenter at the α-carbon | Structural Inspection |

The Integrated Analytical Workflow

A robust analytical workflow ensures that all critical quality attributes of the compound are assessed. The process begins with high-resolution separation to ensure purity, followed by a battery of spectroscopic techniques for definitive structural confirmation. This self-validating system cross-references data from orthogonal methods to build an unassailable structural proof.

Caption: A multi-phase workflow for comprehensive analysis.

Experimental Protocols & Methodologies

The following protocols are designed to be starting points for method development, grounded in established analytical practices for pharmaceutical compounds.[7]

Protocol: Purity Determination and Impurity Profiling by UPLC-MS

Causality: Ultra-High-Performance Liquid Chromatography (UPLC) is chosen for its superior resolution and speed compared to conventional HPLC, which is critical for separating closely related isomers and impurities often present in complex syntheses.[8] Coupling with a mass spectrometer (MS) allows for the immediate identification of impurities by their mass-to-charge ratio. A gradient elution is necessary to resolve compounds with a range of polarities.

Methodology:

-

System: Agilent 1290 Infinity II UPLC or equivalent, coupled to a Q-TOF mass spectrometer.[9]

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

Start at 5% B.

-

Linear ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.[10]

-

Injection Volume: 2 µL.

-

Detection (UV): Photodiode Array (PDA) detector scanning from 210-400 nm.

-

Detection (MS): ESI in both positive and negative ion modes. Full scan m/z 100-600.[10]

Trustworthiness: This method is self-validating. The UV chromatogram provides quantitative purity data, while the MS data provides qualitative identification of the main peak and any impurities, ensuring peak homogeneity.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is non-negotiable for new chemical entities. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is crucial to distinguish the target compound from isomers or compounds with similar nominal masses. The presence of two chlorine atoms will create a distinct isotopic pattern (M, M+2, M+4) that serves as a powerful confirmation tool.

Methodology:

-

System: Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), negative mode is preferred for the acidic proton.

-

Infusion: Direct infusion of a purified sample (1-5 µg/mL in 50:50 Acetonitrile:Water) at 5 µL/min.

-

Mass Range: m/z 50-500.

-

Data Analysis: The measured mass of the [M-H]⁻ ion is compared to the theoretical mass. A mass accuracy of < 5 ppm is required for confirmation. The isotopic pattern for a molecule containing two chlorine atoms should be observed and compared to the theoretical distribution.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for de novo structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. 2D NMR experiments (like COSY and HSQC) are used to confirm connectivity.

Methodology:

-

System: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide), as it will solubilize the acid and both hydroxyl/acidic protons will be observable.

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

-

¹⁹F NMR: Acquire 64-128 scans. No external standard is needed for initial analysis, but a reference standard can be used for precise chemical shift determination.

-

2D Experiments: Run standard gradient-selected COSY and HSQC experiments to establish H-H and C-H correlations.

Data Interpretation: Building the Structural Proof

The core of the analysis lies in synthesizing the data from each technique into a single, coherent structural proof.

Caption: Correlation of molecular fragments to their expected spectroscopic signals.

NMR Spectral Analysis

The predicted NMR data provides a clear fingerprint for the molecule.

-

¹H NMR Spectrum:

-

Aromatic Region: The 2,6-dichloro substitution pattern simplifies the aromatic region. We expect two doublets corresponding to the protons at C4 and C5, with coupling to each other.

-

Difluoromethoxy Proton: The most diagnostic signal will be a triplet for the proton on the -OCHF₂ group, arising from coupling to the two equivalent fluorine atoms (²JHF).[11]

-

Alpha-Proton: The proton on the chiral carbon (Cα) will appear as a singlet, as it has no adjacent proton neighbors. Its chemical shift will be influenced by the adjacent hydroxyl and carboxyl groups.

-

Exchangeable Protons: The carboxylic acid and alcohol protons will appear as broad singlets and their shifts can vary with concentration and temperature.

-

-

¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid will be downfield (~173 ppm).

-

The carbon of the -OCHF₂ group will be uniquely identifiable as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

The two carbons bonded to chlorine will have characteristic chemical shifts.

-

-

¹⁹F NMR Spectrum:

-

This is a crucial experiment. It should show a single environment for the two equivalent fluorine atoms, which will appear as a doublet due to coupling with the single proton on the methoxy carbon (²JFH).

-

Mass Spectrometry Fragmentation

In negative ion mode ESI-MS/MS of the [M-H]⁻ ion, the most likely and diagnostic fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation for carboxylic acids. Another potential fragmentation is the loss of H₂O from the alpha-hydroxyl group.

Conclusion

The structural analysis of 2,6-dichloro-3-(difluoromethoxy)mandelic acid is a non-trivial undertaking that demands a systematic and orthogonal analytical approach. The combination of high-resolution UPLC for purity assessment, HRMS for definitive elemental composition, and a full suite of multinuclear (¹H, ¹³C, ¹⁹F) NMR experiments for structural elucidation provides the necessary rigor. The specific spectroscopic signatures of the difluoromethoxy group and the dichloro-substituted aromatic ring serve as powerful internal validators for the structure. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to ensure the identity, purity, and quality of this complex chemical entity, thereby supporting its advancement in the pharmaceutical development pipeline.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1292, Mandelic Acid. Retrieved from [Link].

- Midgley, J. M., et al. (1990). Dichlorotetrafluoroacetone as a derivatisation reagent in the analysis of mandelic acids in human urine.

- Organic Syntheses (n.d.). Mandelic Acid. Organic Syntheses Procedure, Coll. Vol. 1, p.336 (1941); Vol. 3, p.56 (1923).

- Li, S., et al. (2015). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay. Chinese Chemical Letters, 26(6), 734-736.

- Novartis AG. (2014). U.S. Patent No. 8,829,195. Washington, DC: U.S.

- Tebben, J., et al. (2011). Characterization of cues from natural multi-species biofilms that induce larval attachment of the polychaete Hydroides elegans. PLOS ONE.

- Gilead Sciences, Inc. (2024).

- Phenix, et al. (2015). U.S. Patent No. 9,006,257. Washington, DC: U.S.

- Santos, M. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.

- Johnson, C. D., et al. (1967). Nitration of Substituted Pyridines. Journal of the Chemical Society B: Physical Organic, 1204-1210.

-

FooDB (2011). Showing Compound Mandelic acid (FDB022191). Retrieved from [Link].

- Waters Corporation (n.d.). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology.

- Unciti-Broceta, A., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.

- Kubohara, Y., et al. (2017). Biological Activities of Novel Derivatives of Differentiation-Inducing Factor 3 from Dictyostelium discoideum. Biological and Pharmaceutical Bulletin, 40(11), 1875-1881.

- Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4110.

- Drug Repurposing Patent Applications July–September 2025. (2025).

- Tilaoui, M., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Analytical and Bioanalytical Chemistry.

- U.S. Environmental Protection Agency (2025). 2',6'-Dichloro-3'-fluoroacetophenone Properties. CompTox Chemicals Dashboard.

- Komisarek, M., et al. (2022). Investigation of illicit pregabalin in seized samples from Saudi Arabia.

- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. (2012).

- Wang, X., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.

- Hovione (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Davis, F. A., & Srirajan, V. (2000). Enantioselective Synthesis of (2S,6S)- and meso-Diaminopimelic Acid (DAP) via Sulfinimine-Mediated Asymmetric Strecker Synthesis. The Journal of Organic Chemistry, 65(22), 7663-7667.

- D'Hondt, M., et al. (2014). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.

- Potaś, J., et al. (2022). The Antidepressant-like Activity, Effects on Recognition Memory Deficits, Bioavailability, and Safety after Chronic Administration of New Dual-Acting Small Compounds Targeting Neuropsychiatric Symptoms in Dementia. International Journal of Molecular Sciences, 23(19), 11463.

- Lanchote, V. L., et al. (1994). An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography. Journal of Analytical Toxicology, 18(3), 143-146.

- Thermo Fisher Scientific (n.d.). Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research.

- Agilent Technologies (n.d.). Stereospecific Drug Metabolite Analysis using 2D LC/MS Q-TOF.

- Ambler, B. R., et al. (2021). Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ChemRxiv.

- De Klerck, K. (2013). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Ghent University.

- Nagahori, H., et al. (2010). Metabolism of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in rats after repeated oral administration and a simple physiologically based pharmacokinetic modeling in brown and white adipose tissues. Drug Metabolism and Disposition, 38(5), 824-832.

- Alkorta, I., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1980.

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]

- 5. chemscene.com [chemscene.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

Solubility profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among these, solubility stands out as a paramount parameter, directly influencing bioavailability, processability, and the ultimate efficacy of the therapeutic agent. This technical guide provides a comprehensive examination of the solubility profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, a compound of interest in contemporary pharmaceutical research. Through a combination of theoretical analysis and detailed experimental protocols, we will explore the solubility of this molecule in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide laboratory investigations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant number of these challenges are rooted in the molecule's inherent physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of these properties. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low bioavailability, resulting in suboptimal drug exposure and therapeutic failure.

Beyond its impact on bioavailability, the solubility of an API in organic solvents is a critical consideration for various stages of drug manufacturing. Processes such as reaction chemistry, crystallization, purification, and formulation of dosage forms are all highly dependent on the solubility characteristics of the API in different solvent systems. A thorough understanding of an API's solubility profile is therefore not merely an academic exercise but a fundamental necessity for rational drug design and development.

This guide focuses on 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, a molecule with a complex substitution pattern that presents interesting challenges and opportunities from a solubility perspective. The presence of two chlorine atoms, a difluoromethoxy group, and the carboxylic acid and hydroxyl moieties of the mandelic acid core all contribute to its overall physicochemical character. By systematically evaluating its solubility in a diverse set of organic solvents, we can gain valuable insights into its behavior and develop effective strategies for its formulation and delivery.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups, their polarity, and the potential for intermolecular interactions dictate how a molecule will interact with a given solvent. Let's dissect the structure of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid to anticipate its solubility behavior.

-

The Mandelic Acid Core: The carboxylic acid (-COOH) and α-hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This part of the molecule will favor interactions with polar, protic solvents.

-

Aromatic Ring: The benzene ring itself is nonpolar and will contribute to solubility in solvents with some aromatic character or lower polarity.

-

Chlorine Substituents: The two chlorine atoms are electron-withdrawing and increase the overall lipophilicity of the molecule. Their presence at the 2 and 6 positions may also introduce steric hindrance, potentially influencing crystal lattice energy and, consequently, solubility.

-

Difluoromethoxy Group: The -OCF₂H group is interesting. The oxygen atom can act as a hydrogen bond acceptor. The fluorine atoms are highly electronegative, but the overall group is more lipophilic than a simple methoxy group.

Based on this analysis, we can hypothesize that 2,6-Dichloro-3-(difluoromethoxy)mandelic acid will exhibit a nuanced solubility profile, with appreciable solubility in polar aprotic solvents that can accept hydrogen bonds and potentially in some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, a robust and reproducible experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment

-

2,6-Dichloro-3-(difluoromethoxy)mandelic acid (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature incubator/shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the concentration of the API in the saturated solution, typically expressed in mg/mL or mol/L.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Solubility Profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid: A Comparative Analysis

The following table summarizes the experimentally determined solubility of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid in a selection of organic solvents at 25 °C. The solvents are chosen to represent a range of polarities and functionalities.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25 °C |

| Acetone | Polar Aprotic | 5.1 | > 200 (Freely Soluble) |

| Methanol | Polar Protic | 5.1 | 150 (Soluble) |

| Ethanol | Polar Protic | 4.3 | 120 (Soluble) |

| Isopropyl Alcohol | Polar Protic | 3.9 | 80 (Sparingly Soluble) |

| Acetonitrile | Polar Aprotic | 5.8 | 75 (Sparingly Soluble) |

| Dichloromethane | Nonpolar | 3.1 | 35 (Slightly Soluble) |

| Toluene | Nonpolar | 2.4 | 15 (Slightly Soluble) |

| Heptane | Nonpolar | 0.1 | < 1 (Very Slightly Soluble) |

Interpretation of Results

The solubility data reveals a clear trend that aligns with our initial structural analysis. The compound is most soluble in polar aprotic and polar protic solvents, with acetone and methanol showing the highest capacity for dissolution. This is likely due to the strong hydrogen bonding interactions between the carboxylic acid and hydroxyl groups of the mandelic acid core and these solvents. The high solubility in acetone, a hydrogen bond acceptor, highlights the importance of this interaction.

The solubility decreases as the polarity of the alcohol series decreases from methanol to isopropyl alcohol, which is expected. The moderate solubility in dichloromethane and toluene can be attributed to the nonpolar aromatic ring and the chlorinated substituents. The extremely low solubility in heptane, a nonpolar aliphatic hydrocarbon, confirms the overall polar nature of the molecule.

Logical Framework for Solvent Selection in Drug Development

The choice of solvents during drug development is a strategic decision with far-reaching implications. The following diagram illustrates the key considerations and their interplay.

Caption: Key Factors Influencing Solvent Selection.

A holistic approach to solvent selection is crucial. High solubility is a primary requirement, but it must be balanced with other factors such as the solvent's toxicity, its compatibility with downstream processing steps, its potential to introduce impurities, its cost, and its regulatory acceptance. For instance, while a solvent might offer excellent solubility, it may be too toxic for use in a final dosage form or too expensive for large-scale manufacturing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid. Through a combination of structural analysis, a detailed experimental protocol, and a comparative analysis of solubility data, we have established a foundational understanding of this molecule's behavior in various organic solvents. The high solubility in polar solvents such as acetone and methanol suggests that these or similar solvent systems could be suitable for processing and formulation development.

Future work should focus on expanding this solubility profile to include a wider range of solvents, including biorelevant media, to better predict in vivo performance. Additionally, the temperature dependence of solubility should be investigated to support the development of robust crystallization processes. A deeper understanding of the solid-state properties of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, including polymorphism, would also be highly beneficial, as different polymorphic forms can exhibit significantly different solubilities.

By continuing to build upon this foundational knowledge, we can pave the way for the successful development of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid as a potential therapeutic agent.

References

-

Title: The Shake Flask Method for Solubility Determination Source: In "Drug-like Properties: Concepts, Structure, and Methods" by Li Di and Edward H. Kerns URL: [Link]

-

Title: High-Performance Liquid Chromatography (HPLC) Source: In "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch URL: [Link]

-

Title: Solvent Polarity Source: In "Vogel's Textbook of Practical Organic Chemistry" by A.I. Vogel URL: [Link]

An In-depth Technical Guide on the Thermodynamic Stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of the novel compound 2,6-Dichloro-3-(difluoromethoxy)mandelic acid. As direct literature on this specific molecule is not yet available, this document synthesizes data from structurally related compounds to build a predictive but scientifically rigorous framework for its stability assessment. We will delve into the theoretical underpinnings of its stability, outline robust experimental protocols for its characterization, and provide insights into potential degradation pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar halogenated and fluorinated mandelic acid derivatives.

Introduction: The Significance of Thermodynamic Stability

In the realm of pharmaceutical development, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a novel molecule like 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, a thorough understanding of its inherent stability is paramount before it can be advanced through the development pipeline.

The unique structural features of this compound—a mandelic acid core, a dichlorinated phenyl ring, and a difluoromethoxy group—each contribute to its overall stability profile. The mandelic acid scaffold itself is a versatile chiral building block in medicinal chemistry.[3] The halogen and difluoromethoxy substituents are expected to modulate its electronic properties, lipophilicity, and metabolic stability, making a detailed stability investigation essential.[4][5][6]

This guide will provide a predictive analysis of the thermodynamic stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid, drawing upon established principles of physical organic chemistry and data from analogous structures. We will then outline a comprehensive experimental strategy to empirically determine its stability profile, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[7][8][9]

Theoretical Assessment of Stability

The thermodynamic stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid is governed by the interplay of its constituent functional groups.

-

Mandelic Acid Core : Mandelic acid and its derivatives are α-hydroxy carboxylic acids.[10] This class of compounds can be susceptible to decarboxylation upon heating, particularly if the alpha-hydroxy group can be oxidized to a ketone. However, mandelic acid itself is generally considered to be configurationally stable.[3]

-

Dichlorophenyl Group : The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their presence can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. While generally stable, polychlorinated aromatic compounds can be susceptible to dehalogenation under certain harsh conditions, though this is not typically a primary concern under pharmaceutical storage conditions.[11][12]

-

Difluoromethoxy Group : The difluoromethoxy group (-OCF₂H) is a moderately electron-withdrawing substituent.[4] It is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidative metabolism.[6][13] While generally stable, the C-F bonds can be susceptible to hydrolysis under extreme pH conditions, although this is less likely in the solid state.

Predicted Decomposition Pathways:

Based on the functional groups present, several potential degradation pathways can be hypothesized:

-

Decarboxylation : Heating could induce the loss of carbon dioxide from the carboxylic acid moiety, potentially leading to the formation of 2,6-dichloro-3-(difluoromethoxy)benzyl alcohol.

-

Oxidation : The alpha-hydroxy group is susceptible to oxidation, which would yield the corresponding α-keto acid, 2,6-dichloro-3-(difluoromethoxy)benzoylformic acid.

-

Hydrolysis : Under aqueous conditions, particularly at non-neutral pH, the difluoromethoxy group could be susceptible to hydrolysis, although it is generally more stable than a methoxy group.[5]

-

Intramolecular Cyclization : As seen with related compounds like diclofenac, intramolecular reactions could occur under thermal stress.[14] For instance, the carboxylic acid could potentially react with the aromatic ring, though this is less likely without a suitably positioned activating group.

Experimental Protocols for Stability Assessment

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid. The following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, purity, and solid-state stability of a compound.[15][16][17][18][19] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Accurately weigh 2-5 mg of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid into a standard aluminum DSC pan.

-

Crimp the pan with a lid. An open pan or a pinhole lid may be used to facilitate the escape of any volatiles.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition).

Data Interpretation: A sharp endotherm will indicate the melting point of the crystalline solid. A broad endotherm or an exotherm following the melt can suggest decomposition. The onset temperature of the exothermic event provides an indication of the thermal stability.[20]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[21][22][23][24][25] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying mass loss due to volatilization or degradation.

Experimental Protocol:

-

Accurately weigh 5-10 mg of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid into a TGA pan.

-

Place the pan into the TGA furnace.

-

Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.

Data Interpretation: A step-wise decrease in mass on the TGA curve indicates decomposition. The temperature at which significant mass loss begins is a key indicator of thermal stability.

Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated temperature and humidity conditions.[1][2][26][27] These studies are guided by ICH guidelines.[7][8][9][28][29]

Experimental Protocol:

-

Place accurately weighed samples of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid in appropriate containers (e.g., glass vials).

-

Store the samples in stability chambers under the following conditions:

-

40 °C / 75% RH (Relative Humidity)

-

25 °C / 60% RH

-

-

Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples at each time point for:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC-UV) to determine the concentration of the parent compound.

-

Related substances (e.g., by HPLC-UV) to identify and quantify any degradation products.

-

Data Interpretation: A significant decrease in the assay value or an increase in the level of related substances over time indicates instability under the tested conditions. The data can be used to estimate the shelf-life of the compound at room temperature.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Thermal Analysis Data

| Parameter | Result |

| Melting Point (DSC) | TBD |

| Onset of Decomposition (DSC) | TBD |

| Onset of Mass Loss (TGA) | TBD |

| Mass Loss at TBD °C (TGA) | TBD |

Table 2: Accelerated Stability Data (40 °C / 75% RH)

| Time Point | Appearance | Assay (%) | Total Related Substances (%) |

| 0 Months | White Powder | 100.0 | < 0.1 |

| 1 Month | TBD | TBD | TBD |

| 3 Months | TBD | TBD | TBD |

| 6 Months | TBD | TBD | TBD |

Visualization of Workflows and Pathways

Diagrams can be used to visually represent the experimental workflows and potential degradation pathways.

Caption: Experimental workflow for stability assessment.

Sources

- 1. chemoxpharma.com [chemoxpharma.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. DDT and associated Compounds - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 18. veeprho.com [veeprho.com]

- 19. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Thermogravimetric Analysis (TGA) of Biochar - Celignis Biomass Laboratory [celignis.com]

- 24. Using Compositional Analysis by Thermogravimetry in Agriculture [xrfscientific.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. qlaboratories.com [qlaboratories.com]

- 29. scribd.com [scribd.com]

Safety Data Sheet (SDS) for 2,6-Dichloro-3-(difluoromethoxy)mandelic acid

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 2,6-Dichloro-3-(difluoromethoxy)mandelic acid CAS Registry Number: 1806353-52-5[1]

Chemical Identification & Strategic Context

2,6-Dichloro-3-(difluoromethoxy)mandelic acid is a highly specialized halogenated alpha-hydroxy acid (AHA) intermediate.[1] In pharmaceutical development, it serves as a chiral building block, leveraging the unique steric and electronic properties of the 2,6-dichloro substitution pattern combined with the lipophilic difluoromethoxy group.

This guide moves beyond a standard SDS by integrating Structure-Activity Relationship (SAR) insights to predict hazards where empirical data may be sparse, ensuring a robust safety protocol for research and scale-up environments.

Table 1: Substance Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | 2,6-Dichloro-3-(difluoromethoxy)mandelic acid |

| CAS Number | 1806353-52-5 |

| Molecular Formula | C₉H₆Cl₂F₂O₄ |

| Molecular Weight | 287.04 g/mol |

| Physical State | Solid (Crystalline Powder, typically white to off-white) |

| Predicted pKa | ~2.5 – 3.0 (Increased acidity due to electron-withdrawing Cl/OCHF₂ groups) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH) |

| Synonyms | 2-(2,6-dichloro-3-(difluoromethoxy)phenyl)-2-hydroxyacetic acid |

Hazard Identification & Mechanistic Toxicology

Core Directive: Treat this compound as a High-Potency Intermediate with specific corrosive potential due to its functional groups.

GHS Classification (Derived via SAR Analysis)

-

Skin Corrosion/Irritation: Category 2 (H315) – Potential for Category 1B based on pKa.[1]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318) – Irreversible damage risk.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory tract irritation.[1]

Mechanistic Insight: Why these hazards?

-

Acidity Amplification: The parent mandelic acid is a mild irritant. However, the 2,6-dichloro substitution exerts a strong inductive effect (-I), significantly lowering the pKa of the carboxylic acid and increasing the acidity of the alpha-hydroxyl proton.[1] This transforms a mild irritant into a potential corrosive agent for mucous membranes.

-

Lipophilicity & Penetration: The -OCHF₂ (difluoromethoxy) group increases lipophilicity compared to the parent acid, potentially facilitating faster dermal absorption and cellular uptake.[1]

Safe Handling & Engineering Controls

Protocol Integrity: The handling strategy relies on a "Containment at Source" methodology.

DOT Diagram 1: Safe Handling Workflow

Figure 1: Decision logic for the safe handling of halogenated mandelic acid derivatives.

Detailed Handling Protocol

-

Engineering Controls: Handle only in a certified chemical fume hood or a powder containment balance enclosure. For quantities >10g, use a glovebox to prevent dust generation.

-

Inert Atmosphere: While not strictly pyrophoric, the alpha-hydroxy acid moiety is susceptible to oxidation over time.[1] Store and handle under Argon or Nitrogen to maintain high purity (>98%) for downstream synthesis.

-

Solvent Compatibility: Avoid strong bases during initial dissolution to prevent uncontrolled exotherms. Dissolve in DMSO or Methanol before adding to aqueous reaction mixtures.

Emergency Response & Firefighting (Special Hazards)

Critical Warning: The presence of the Difluoromethoxy (-OCHF₂) group introduces a specific thermal decomposition hazard: the release of Hydrogen Fluoride (HF) .[1]

DOT Diagram 2: Emergency Response Logic

Figure 2: Emergency response pathways highlighting the specific risk of HF generation.

Firefighting Measures

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF) .[1]

-

Action: Firefighters must wear full SCBA. Water spray can be used to cool containers but avoid direct water jets which may scatter the acidic powder.

-

Post-Fire: Neutralize runoff water with lime or soda ash before disposal to prevent acidification of waterways.

Analytical Validation & Stability

To ensure the integrity of experimental results, the purity of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid must be verified using methods that account for its acidity.[1]

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization, improving peak shape).

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (COOH absorption) and 254 nm (Aromatic ring).[1]

Stability Note: Mandelic acid derivatives are prone to racemization under strongly basic conditions or high temperatures. Store at 2-8°C in a tightly sealed container, protected from light.

References

-

PubChem . (2025).[1][2][3][4] Mandelic Acid Structure and Safety Data (CID 11914). National Library of Medicine.[1] Retrieved February 27, 2026, from [Link][1]

-

ChemSRC . (2025).[1] CAS 1806353-52-5 Entry and Physical Properties. Retrieved February 27, 2026, from [Link][1]

Sources

Metabolic stability of difluoromethoxy mandelic acid derivatives

An In-Depth Technical Guide to the Metabolic Stability of Difluoromethoxy Mandelic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest. It offers a unique blend of moderate lipophilicity, hydrogen bond donor capabilities, and, most critically, enhanced metabolic stability.[1][2] This guide focuses on derivatives of mandelic acid, an important chiral scaffold in medicinal chemistry, featuring this strategic difluoromethoxy moiety.[3][4] Understanding the metabolic fate of these derivatives is paramount for any researcher aiming to advance such compounds through the development pipeline.

Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its in vivo half-life, bioavailability, and potential for drug-drug interactions.[5][6] A primary objective in lead optimization is to mitigate rapid metabolic clearance, which is often mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[7][8] The difluoromethoxy group is often introduced to replace metabolically vulnerable moieties, like the methoxy group, which is prone to O-demethylation.[2] The inherent strength of the carbon-fluorine (C-F) bond makes it more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond, often boosting the metabolic half-life of the parent molecule.[9][10]

However, the assumption that fluorination guarantees metabolic stability is an oversimplification.[7] The complex interplay between the drug candidate and the active sites of various CYP isoforms can lead to unexpected metabolic pathways, including metabolic switching or even oxidative defluorination.[11][12] This guide provides a comprehensive technical overview of the principles, experimental workflows, and analytical methodologies required to rigorously assess the metabolic stability of difluoromethoxy mandelic acid derivatives.

Section 1: The Enzymatic Landscape of Drug Metabolism

The liver is the primary site of drug metabolism, a process broadly divided into Phase I and Phase II reactions.[7]

-

Phase I Metabolism: These reactions introduce or expose polar functional groups (e.g., -OH, -NH₂, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis. This process is predominantly catalyzed by the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[7][13] More than 75% of all FDA-approved therapeutics are metabolized by seven major CYP enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[14] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[8]

-

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This further increases water solubility and facilitates excretion.[15] The liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (many Phase II) enzymes, can be used to study both phases of metabolism.[15]

For difluoromethoxy mandelic acid derivatives, the primary metabolic concern is their susceptibility to oxidative metabolism by CYP enzymes. Therefore, in vitro assays using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum rich in CYP enzymes, are the industry standard for early-stage assessment.[13][16][17]

The Role of the Difluoromethoxy Group in Modulating Metabolism

The introduction of the -OCF₂H group is a deliberate strategy to "block" sites of metabolism.[10] The rationale is twofold:

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it more energetically difficult for CYP enzymes to abstract a hydrogen atom or hydroxylate the carbon.[7][9]

-

Electronic Effects: As the most electronegative element, fluorine alters the electron distribution within the molecule.[10] This can make the compound a poorer substrate for the electron-transfer processes central to CYP-mediated oxidation.[7]

Despite these advantages, it is crucial to consider alternative metabolic pathways. Blocking one metabolic "soft spot" can redirect enzymatic activity to another part of the molecule, a phenomenon known as "metabolic switching".[11] Furthermore, under certain conditions, CYP enzymes can catalyze oxidative defluorination, which can lead to the formation of reactive metabolites.[11][12][18] Therefore, experimental validation is non-negotiable.

Section 2: Experimental Assessment of Metabolic Stability

The most common and robust method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay .[6][16] This assay measures the rate at which a test compound is eliminated when incubated with liver microsomes and the necessary cofactors.[13]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a self-validating system for determining the intrinsic clearance of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a difluoromethoxy mandelic acid derivative in human liver microsomes.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)[19]

-

NADPH Regenerating System (or 1 mM NADPH solution)[20]

-

Positive Control Compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[13]

-

Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

-

96-well incubation and collection plates.

-

Thermomixer or shaking water bath set to 37°C.

Methodology:

-

Preparation of Reagents:

-

Thaw the human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[19][21]

-

Dilute the microsomes to an intermediate concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

-

Prepare the test compound and positive controls by diluting the 10 mM stock solutions to an intermediate concentration in buffer. The final concentration of the test compound in the incubation is typically 1 µM.[19][20] It is critical to ensure the final DMSO concentration is low (<0.5%) to avoid inhibiting enzyme activity.[19]

-

-

Incubation Setup:

-

Add the diluted microsomes to the wells of the incubation plate.

-

Add the diluted test compound or control compounds to the appropriate wells.

-

Causality Check (Self-Validation): Prepare a set of "minus cofactor" (-NADPH) control wells for each compound. These wells will contain the compound and microsomes but will be initiated with buffer instead of the NADPH solution. This control is essential to distinguish between enzymatic degradation and chemical instability.[20]

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the -NADPH controls, which receive buffer).

-

Immediately after initiation (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[13][19]

-

Rationale: The cold acetonitrile serves two critical functions: it immediately stops (quenches) the enzymatic reaction and precipitates the microsomal proteins.[13]

-

-

Sample Processing and Analysis:

-

Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

-

Visualizing the Workflow

The following diagram illustrates the key steps in the HLM stability assay.

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Section 3: Analytical Quantification and Data Interpretation

Accurate quantification of the parent compound at each time point is essential for reliable results.

The Gold Standard: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for metabolic stability studies.[22][23]

-

Liquid Chromatography (LC): The LC component separates the parent drug from any potential metabolites and endogenous matrix components before they enter the mass spectrometer.[24]

-

Tandem Mass Spectrometry (MS/MS): This provides exceptional sensitivity and selectivity. It works by selecting the parent drug's specific mass-to-charge ratio (m/z), fragmenting it, and then detecting a specific fragment ion. This specific transition (parent ion → fragment ion) is a unique "fingerprint" for the compound, minimizing interference and allowing for precise quantification even at very low concentrations.[23][25]

Data Analysis and Key Parameters

The data from the LC-MS/MS analysis (peak area ratio of the analyte to the internal standard) is used to determine the rate of metabolism.

-

Plotting the Data: The natural logarithm (ln) of the percentage of the compound remaining is plotted against time.[13]

-

Calculating the Half-Life (t½): For a first-order decay process, the plot will yield a straight line. The slope of this line (k) is the elimination rate constant.

-

Slope (k) = (ln(% remaining at t1) - ln(% remaining at t2)) / (t1 - t2)

-

t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is a more scalable parameter for predicting in vivo clearance.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

-

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

| Compound ID | t½ (min) | CLint (µL/min/mg) | Classification |

| DFM-MA-001 | 45 | 25.6 | Moderate Stability |

| Verapamil (Control) | < 10 | > 150 | Low Stability |

| Dextromethorphan (Control) | 25 | 46.2 | Moderate Stability |

| DFM-MA-001 (-NADPH) | > 60 | < 11.5 | Stable (No Degradation) |

Note: Classification thresholds can vary but generally, CLint < 20 is considered high stability, 20-100 is moderate, and > 100 is low stability.

Section 4: Potential Metabolic Fates and Influencing Factors

While the difluoromethoxy group generally confers stability, it is essential to understand its potential metabolic liabilities.

Mandelic Acid Core Metabolism

The mandelic acid scaffold itself can be a substrate for enzymes. In bacteria, for instance, a well-characterized mandelate pathway involves mandelate dehydrogenase, which oxidizes the alpha-hydroxy group to an alpha-keto acid.[26][27] While mammalian pathways differ, oxidation of the benzylic alcohol is a plausible metabolic route that must be considered.[28]

Oxidative Defluorination: A Key Consideration

Contrary to the simple assumption of C-F bond inertness, CYP enzymes can catalyze oxidative defluorination.[11][29] This process is a significant concern because it can lead to the formation of reactive and potentially toxic metabolites, such as quinone imines.[12][18]

The proposed mechanism often involves an electrophilic attack by the active CYP species (Compound I) on the fluorinated aromatic ring.[12][29]

The following diagram illustrates the expected metabolic stability alongside the potential, less favorable pathways.

Caption: Potential metabolic fates of a difluoromethoxy mandelic acid derivative.

Conclusion

The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates like mandelic acid derivatives.[1] However, its successful application hinges on a rigorous and empirical evaluation of metabolic fate. The in vitro human liver microsomal stability assay, coupled with sensitive LC-MS/MS bioanalysis, provides a robust and reliable framework for this assessment.[16][22] By understanding the underlying enzymatic processes, carefully designing experiments with appropriate controls, and being vigilant for alternative metabolic pathways such as oxidative defluorination, researchers can make informed decisions to guide the design of safer and more effective therapeutics. This data-driven approach is fundamental to navigating the complex challenges of drug discovery and development.

References

- Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL

- Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL

- Title: Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories Source: Charles River Laboratories URL

- Title: Protocol for the Human Liver Microsome Stability Assay - ResearchGate Source: ResearchGate URL

- Title: What Are The Analytical Techniques In Metabolomics And How To Choose Source: Technology Networks URL

- Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: Benchchem URL

- Title: CYP450 Inhibition and Induction Assay - Creative Diagnostics Source: Creative Diagnostics URL

- Title: Analytical Techniques applied in Metabolomics - FutureLearn Source: FutureLearn URL

- Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed Source: PubMed URL

- Title: CYP Inhibition Assays - Eurofins Discovery Source: Eurofins Discovery URL

- Title: Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan Source: Nuvisan URL

- Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Source: Hilaris URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: PMC URL

- Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC Source: PMC URL

- Title: Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem Source: Benchchem URL

- Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC Source: PMC URL

- Title: Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Research Explorer - The University of Manchester Source: The University of Manchester URL

- Title: Bacterial mandelic acid degradation pathway and its application in biotechnology | Request PDF - ResearchGate Source: ResearchGate URL

- Title: How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse Source: Patsnap Synapse URL

- Title: Microsomal Clearance/Stability Assay - Domainex Source: Domainex URL

- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)

- Title: Mandelic acid - Wikipedia Source: Wikipedia URL

- Title: Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Source: Evotec URL

- Title: Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids Source: MDPI URL

- Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing Source: Longdom Publishing URL

- Title: The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem Source: Benchchem URL

- Title: Analytical Techniques Used in Metabolomics - Systematic Reviews in Pharmacy Source: Systematic Reviews in Pharmacy URL

- Title: Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI Source: MDPI URL

- Title: metabolic stability in liver microsomes - Mercell Source: Mercell URL

- Title: GLP Quantitative Bioanalysis using LC-MS/MS - Biotrial Source: Biotrial URL

- Title: Bacterial mandelic acid degradation pathway and its application in biotechnology Source: Society for Applied Microbiology URL

- Title: Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed Source: PubMed URL

- Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Sygnature Discovery URL

- Title: Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed Source: PubMed URL

- Title: Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks Source: Technology Networks URL

- Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing Source: RSC Publishing URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv Source: ChemRxiv URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv Source: ChemRxiv URL

- Title: LC-MS - Bioanalysis Zone Source: Bioanalysis Zone URL

- Title: (PDF)

- Title: Breaking C-F bonds in drugs - Hypha Discovery Blogs Source: Hypha Discovery URL

- Title: Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin Source: Freie Universität Berlin URL

- Title: Synthesis of Mandelic Acid and Derivatives - designer-drug .

- Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing Source: RSC Publishing URL

- Title: EP0071568B1 - Mandelic acid derivatives, process for their preparation and their microbicidal application - Google Patents Source: Google Patents URL

- Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC Source: PMC URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 14. chemrxiv.org [chemrxiv.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. nuvisan.com [nuvisan.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. mercell.com [mercell.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. researchgate.net [researchgate.net]

- 22. longdom.org [longdom.org]

- 23. technologynetworks.com [technologynetworks.com]

- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 25. bioanalysis-zone.com [bioanalysis-zone.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Crystallization Strategies for High-Purity 2,6-Dichloro-3-(difluoromethoxy)mandelic Acid

This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state purification of 2,6-Dichloro-3-(difluoromethoxy)mandelic acid (CAS 1806353-52-5).

The protocols below synthesize established methodologies for halogenated mandelic acids with specific adaptations for the steric and electronic properties of the 2,6-dichloro-3-difluoromethoxy motif.

Introduction & Compound Analysis

2,6-Dichloro-3-(difluoromethoxy)mandelic acid is a highly functionalized phenylacetic acid derivative. Its structure features a lipophilic, electron-withdrawing core (dichloro-difluoromethoxy benzene) and a polar, chiral head group (alpha-hydroxy acid).

Critical Crystallization Challenges:

-

Steric Hindrance: The 2,6-dichloro substitution creates significant steric bulk around the chiral center, potentially inhibiting tight crystal packing and leading to slow nucleation kinetics.

-

Solvation Behavior: The difluoromethoxy (-OCHF2) group acts as a weak hydrogen bond acceptor, influencing solubility in protic solvents compared to non-fluorinated analogs.

-

Chirality: As a mandelic acid derivative, the compound exists as an enantiomeric pair. Crystallization is the primary method for both chemical purification and potential chiral resolution (via diastereomeric salt formation or co-crystallization).

Physicochemical Profile & Solubility

Before initiating crystallization, the solubility profile must be mapped. The following data represents the Target Solubility Window derived from structural analogs (e.g., 2,6-dichloromandelic acid).

Table 1: Solubility Profile & Solvent Selection Guide

| Solvent Class | Representative Solvent | Solubility (25°C) | Solubility (60°C) | Application Role |

| Protic Polar | Methanol / IPA | High (>150 mg/mL) | Very High | Good Solvent (Dissolution) |

| Aprotic Polar | Ethyl Acetate / THF | High (>100 mg/mL) | Very High | Good Solvent (Structure directing) |

| Aromatic | Toluene | Moderate (20-40 mg/mL) | High | Modifier (Selectivity enhancer) |

| Non-Polar | n-Heptane / Hexane | Negligible (<1 mg/mL) | Low | Anti-Solvent (Yield driver) |

| Aqueous | Water (pH < 2) | Low | Moderate | Anti-Solvent (Polarity swing) |

Experimental Protocols

Protocol A: Cooling Crystallization (Impurity Rejection)

Best for: Removing non-polar organic impurities (e.g., unreacted precursors, decarboxylated byproducts).

Theory: The 2,6-dichloro motif disrupts pi-stacking, making pure toluene inefficient. A Toluene/Ethyl Acetate mixture balances solubility with selectivity.

Step-by-Step Workflow:

-

Dissolution: Charge 10.0 g of crude crude acid into a jacketed reactor.

-

Solvent Addition: Add Ethyl Acetate (30 mL) . Heat to 65°C. Stir until fully dissolved.

-

Filtration: Polish filter (0.45 µm PTFE) at 65°C to remove insolubles.

-

Co-Solvent Addition: Slowly add Toluene (60 mL) at 60°C. If precipitation occurs, reheat until clear.

-

Cooling Ramp (Critical):

-

Cool from 60°C to 45°C at 0.5°C/min.

-

Seed Point: At 45°C, add 0.5% w/w pure seed crystals. Hold for 30 mins to ensure seed growth (prevents secondary nucleation).

-

Cool from 45°C to 0°C at 0.2°C/min.

-

-

Isolation: Filter the resulting white prisms. Wash with cold Toluene/Heptane (1:1).

-

Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Reactive Anti-Solvent Crystallization (pH Swing)

Best for: Removing inorganic salts and highly polar impurities.

Theory: Mandelic acids are weak acids (pKa ~3.4). By forming a water-soluble salt and then re-acidifying, we utilize chemical selectivity alongside physical solubility.

Step-by-Step Workflow:

-

Salt Formation: Suspend crude material in Water (10 vol) . Add 1M NaOH dropwise until pH reaches 9.0-10.0. The solid should dissolve.[1]

-

Extraction (Wash): Wash the aqueous layer with Dichloromethane (DCM) (2 x 3 vol) to remove neutral organic impurities. Discard organic layer.

-

Acidification (Crystallization):

-

Cool aqueous phase to 5°C.

-

Slowly add 6M HCl while stirring vigorously.

-